D-myo-Inositol-1,3-diphosphate (sodium salt)

Inositol Phosphate Metabolism Metabolic Flux Analysis Signal Transduction

D-myo-Inositol-1,3-diphosphate (sodium salt), commonly referenced as Ins(1,3)P2 or 1,3-IP2 (sodium salt), is a synthetic, high-purity member of the inositol phosphate (InsP) molecular family. This compound is defined by its specific stereochemistry and the precise 1,3- positioning of its two phosphate groups on the myo-inositol ring, distinguishing it from other InsP2 isomers and broader inositol polyphosphates.

Molecular Formula C6H12Na2O12P2
Molecular Weight 384.08 g/mol
Cat. No. B569753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-1,3-diphosphate (sodium salt)
SynonymsIns(1,3)-P2 (sodium salt); 1,3-IP2 (sodium salt)
Molecular FormulaC6H12Na2O12P2
Molecular Weight384.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.2Na/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1?,2-,3+,4?,5+,6-;;
InChIKeyQGQLGMXVAUVPIQ-MSPDDEDBSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol-1,3-diphosphate (Sodium Salt) Procurement Specification: Key Identifiers and Baseline Characteristics


D-myo-Inositol-1,3-diphosphate (sodium salt), commonly referenced as Ins(1,3)P2 or 1,3-IP2 (sodium salt), is a synthetic, high-purity member of the inositol phosphate (InsP) molecular family . This compound is defined by its specific stereochemistry and the precise 1,3- positioning of its two phosphate groups on the myo-inositol ring, distinguishing it from other InsP2 isomers and broader inositol polyphosphates . With a molecular weight of 384.08 g/mol and the CAS registry number 208584-52-5, it is typically supplied as a lyophilized powder that is soluble in water (1 mg/mL) and requires storage at -20°C to maintain long-term stability .

Inositol phosphate signaling pathway studies requiring isomer-specific Ins(1,3)P2
Defined substrate for inositol polyphosphate 3-phosphatase characterization
High-purity analytical standard for HPLC isomer separation and quantification

Why Generic 'Inositol Phosphate' Substitution Fails: The Criticality of Isomer-Specific Function for D-myo-Inositol-1,3-diphosphate (Sodium Salt)


Procurement of a generic 'inositol phosphate' or even a structurally similar 'InsP2' isomer for research involving D-myo-Inositol-1,3-diphosphate (sodium salt) is not scientifically sound due to the high degree of biological and functional specificity conferred by the precise 1,3-phosphate configuration. This isomer is not merely a structural variant; it defines a specific and unique node within the complex inositol phosphate metabolic network, arising primarily from the 3-kinase/5-phosphatase pathway of Ins(1,4,5)P3 metabolism, and is distinct from the major Ins(1,4)P2 isomer generated by direct dephosphorylation [1]. Furthermore, its catabolism is controlled by specific enzymes like inositol polyphosphate 3-phosphatase, which selectively recognizes and hydrolyzes the 3-position phosphate [2]. Using an incorrect isomer, such as Ins(1,4)P2 or Ins(3,4)P2, would therefore lead to invalid experimental results, as they occupy different positions in the signaling cascade and are acted upon by different enzymes and receptors [3].

! Ins(1,4)P2 may not replicate the 3-kinase/5-phosphatase pathway context; distinct metabolic branch and enzyme specificity apply.
! Ins(3,4)P2 or other InsP2 isomers may engage different phosphatases, potentially shifting downstream interpretation away from Ins(1,3)P2-dependent endpoints.

D-myo-Inositol-1,3-diphosphate (Sodium Salt): A Quantitative Comparator's Guide for Scientific Selection


Quantified Metabolic Flux Specificity: Ins(1,3)P2 vs. Total Inositol Phosphate Turnover

The D-myo-Inositol-1,3-diphosphate (Ins(1,3)P2) pathway is a minor, yet functionally distinct, metabolic route compared to the major Ins(1,4,5)P3 clearance pathways. In stimulated pancreatic islets, metabolic flux through the Ins(1,3)P2 pathway was quantified to account for less than 10% of the total inositol phosphate turnover, demonstrating its specific and limited role in the broader signaling cascade [1]. This stands in contrast to the major routes of Ins(1,4,5)P3 removal, which are evenly distributed between the Ins(1,4)P2 and Ins(1,3,4,5)P4 pathways [1].

Metabolic flux contribution
Reported
< 10% of total inositol phosphate flux
vs. major Ins(1,4)P2 and Ins(1,3,4,5)P4 pathways (~45% each)
Supports minor branch flux modeling in signaling studies
Carbachol-stimulated pancreatic islet homogenates, anion-exchange HPLC
Inositol Phosphate Metabolism Metabolic Flux Analysis Signal Transduction Phosphoinositide Cycle

Temporal Kinetics of Cellular Accumulation: Ins(1,3)P2 vs. Ins(1,4)P2 Upon Agonist Stimulation

The temporal dynamics of Ins(1,3)P2 accumulation upon cellular stimulation differ significantly from other major InsP2 isomers. In pancreatic islets stimulated with carbachol, a statistically significant increase in Ins(1,3)P2 was observed only after 60 seconds, whereas Ins(1,4)P2 levels increased much more rapidly, within the first 10 seconds of stimulation [1]. This delayed and limited accumulation (as also shown by the minor flux contribution) confirms its role as a downstream metabolite in a specific, non-primary branch of the signaling cascade [1].

Kinetic accumulation profile
Reported
Significant increase at 60 s
Ins(1,4)P2 and Ins4P: significant increase at 10 s (50 s delay)
Delayed accumulation serves as a functional marker for the Ins(1,3,4,5)P4 branch
[3H]inositol-labeled islets, carbachol + LiCl
Cellular Signaling Kinetic Analysis Muscarinic Receptor HPLC Inositol Phosphate Isomers

Enzymatic Specificity: D-myo-Inositol-1,3-diphosphate as a Defined Substrate for Inositol Polyphosphate 3-Phosphatase

D-myo-Inositol-1,3-diphosphate (sodium salt) is the specific substrate for the enzyme inositol polyphosphate 3-phosphatase, which catalyzes the hydrolysis of the 3-position phosphate bond [1]. While specific kinetic parameters (Km, kcat) for this reaction are not available in the provided sources, this enzymatic step is a defining characteristic of this isomer, converting it to inositol 1-monophosphate and inorganic phosphate [1]. This contrasts with isomers like Ins(1,4)P2, which is dephosphorylated by other specific phosphatases (e.g., Ins(1,3,4)P3/Ins(1,4)P2 1-phosphatase), demonstrating isomer-specific enzymatic processing [2].

Enzymatic substrate specificity
Class-level
Specific substrate for inositol polyphosphate 3-phosphatase
Hydrolyzes 3-position phosphate; kinetic constants not reported
Defines enzyme identity; supports phosphatase activity assays
Enzymatic assay context; compare Ins(1,4)P2 processed by distinct 1-phosphatase
Enzyme Kinetics Substrate Specificity Inositol Polyphosphate 3-Phosphatase Phosphatase Assay

Product Purity and Physical Form: A Basis for Reproducible In Vitro Studies

Reproducible research demands high-purity reagents. Commercially available D-myo-Inositol-1,3-diphosphate (sodium salt) is supplied with a verified purity of ≥98% (HPLC), ensuring that experimental outcomes are not confounded by isomeric or chemical contaminants . It is provided as a lyophilized powder, a formulation chosen to enhance stability during storage and shipping compared to a solution . The specific solubility of 1 mg/mL in water is provided, allowing for precise preparation of stock solutions .

Product specification
Supplier data
Purity ≥98% (HPLC), lyophilized powder, solubility 1 mg/mL in water
Cayman Chemical specification
Ensures isomer integrity and assay reproducibility
Data to verify; storage at -20°C required
Reagent Quality Assay Reproducibility Lyophilized Powder Purity Specification

Recommended Research and Industrial Applications for D-myo-Inositol-1,3-diphosphate (Sodium Salt) Based on Comparative Evidence


Elucidating the 'Minor' Branch of the Phosphoinositide Signaling Cascade

Use D-myo-Inositol-1,3-diphosphate as a specific analytical standard and experimental tool to trace and quantify metabolic flux through the Ins(1,3,4,5)P4 → Ins(1,3,4)P3 → Ins(1,3)P2 pathway. Its unique, delayed accumulation profile (quantified at 60 seconds post-stimulation, compared to 10 seconds for Ins(1,4)P2) and its contribution of less than 10% to total flux [1] provide a precise baseline for differentiating this branch from the major Ins(1,4,5)P3 metabolic routes in cell signaling studies.

In Vitro Characterization of Inositol Polyphosphate 3-Phosphatase

Employ the compound as the definitive substrate in enzymatic assays designed to measure the activity, kinetics, or inhibition of inositol polyphosphate 3-phosphatase [2]. Its specific hydrolysis at the 3-position phosphate bond is the functional definition of this enzyme, making it essential for drug discovery efforts targeting this specific phosphatase or for understanding its role in cellular physiology.

Method Development and Validation for Inositol Phosphate Isomer Separation

Utilize the high-purity D-myo-Inositol-1,3-diphosphate (≥98% ) as a calibration standard and retention time marker for developing and validating analytical methods, such as HPLC or mass spectrometry, aimed at separating and quantifying complex mixtures of inositol phosphate isomers from biological samples. Its distinct elution profile compared to other InsP2 isomers is critical for accurate identification and quantification.

Investigating the Terminal Steps of Ins(1,4,5)P3 Metabolism and Signal Termination

As a downstream product in the dephosphorylation cascade, Ins(1,3)P2 serves as a key intermediate for studying how the potent Ins(1,4,5)P3 signal is terminated and how the inositol moiety is recycled. Research into the sequential dephosphorylation steps (e.g., from Ins(1,3,4)P3 to Ins(1,3)P2 to Ins(1)P) [3] can be precisely interrogated using this compound to monitor the efficiency and regulation of signal attenuation.

Application
Selection Property
Validation Focus
Phosphoinositide minor branch flux studies
Isomer-specific metabolic flux context
Time-resolved InsP isomer profiling and flux modeling
Inositol polyphosphate 3-phosphatase characterization
Defined enzymatic substrate specificity
Phosphatase activity assay and inhibition screening
HPLC method development for InsP isomer separation
High-purity calibration standard
Retention time marker and peak identity confirmation
Ins(1,4,5)P3 signal termination studies
Downstream dephosphorylation pathway context
Sequential dephosphorylation monitoring and recycling

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